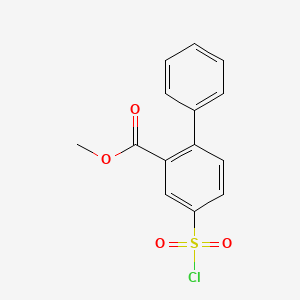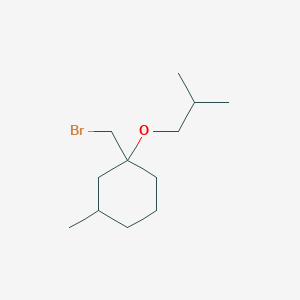![molecular formula C18H24F3NO2 B13618203 Tert-butyl4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13618203.png)
Tert-butyl4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring The tert-butyl group and the carboxylate ester functionality add to its structural complexity
Métodos De Preparación
The synthesis of tert-butyl 4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The carboxylate ester functionality is introduced through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.
Análisis De Reacciones Químicas
Tert-butyl 4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a common reaction for assembling the final compound.
Aplicaciones Científicas De Investigación
Tert-butyl 4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The piperidine ring provides a scaffold for interactions with biological macromolecules, while the carboxylate ester functionality can participate in hydrogen bonding and other interactions .
Comparación Con Compuestos Similares
Tert-butyl 4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate of Niraparib, a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor.
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.
Propiedades
Fórmula molecular |
C18H24F3NO2 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
tert-butyl 4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24F3NO2/c1-16(2,3)24-15(23)22-10-8-17(4,9-11-22)13-6-5-7-14(12-13)18(19,20)21/h5-7,12H,8-11H2,1-4H3 |
Clave InChI |
UXNVXBLGUPABHR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate](/img/structure/B13618123.png)
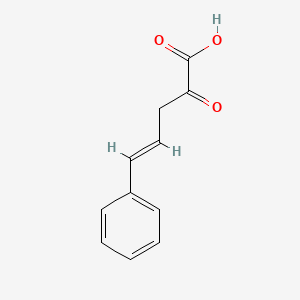
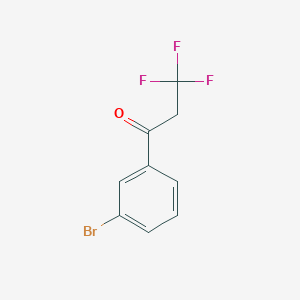

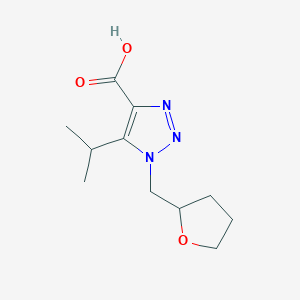
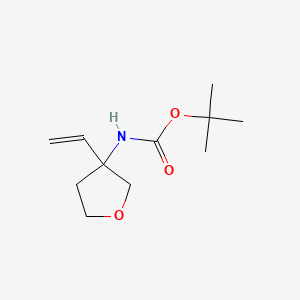
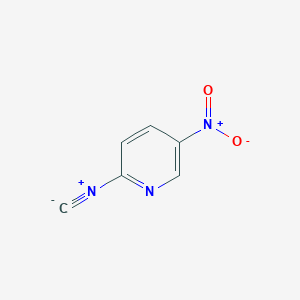
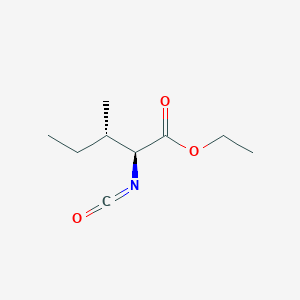
![O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine](/img/structure/B13618157.png)


![1-Methyl-2-azaspiro[4.5]decane](/img/structure/B13618184.png)
